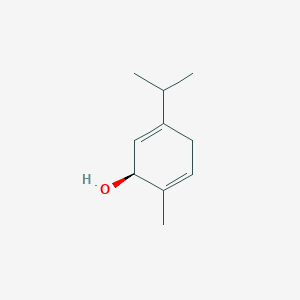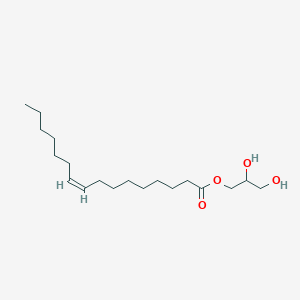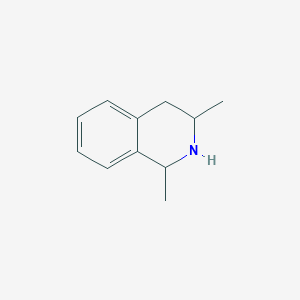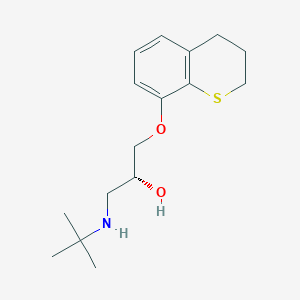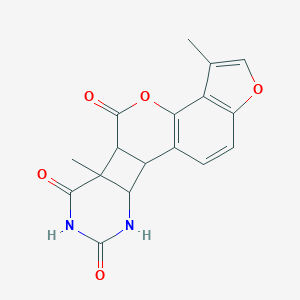
4'-Mat-3,4-adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 4'-Mat-3,4-adduct is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the DNA base, thymine, and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of the 4'-Mat-3,4-adduct involves its binding to DNA. The compound forms covalent bonds with the DNA base, thymine, which leads to the modification of the DNA structure. This modification can alter the transcriptional activity of genes and lead to changes in gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of the 4'-Mat-3,4-adduct are still being studied. However, it has been shown to have potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of the 4'-Mat-3,4-adduct is its ability to modify DNA structure. This property has potential applications in gene therapy and cancer treatment. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of the 4'-Mat-3,4-adduct. One of the main areas of research is in the field of cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, the compound has potential applications in gene therapy and the treatment of inflammatory diseases. Further studies are needed to determine the potential of this compound in these areas. Finally, the synthesis methods of the 4'-Mat-3,4-adduct can be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of the 4'-Mat-3,4-adduct can be achieved using several methods. One of the most common methods involves the reaction of thymine with 4-methoxy-1,2-phenylenediamine in the presence of a catalyst. This reaction results in the formation of the 4'-Mat-3,4-adduct. Other methods include the reaction of thymine with 3,4-dibromoaniline or 3,4-dichloroaniline.
Applications De Recherche Scientifique
The 4'-Mat-3,4-adduct has been extensively studied due to its potential applications in various fields. One of the main areas of research is in the field of DNA modification. This compound has been shown to bind to DNA and modify its structure, which can lead to changes in gene expression. This property has potential applications in gene therapy and cancer treatment.
Propriétés
Numéro CAS |
118122-53-5 |
|---|---|
Nom du produit |
4'-Mat-3,4-adduct |
Formule moléculaire |
C17H14N2O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
Clé InChI |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
SMILES canonique |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Synonymes |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



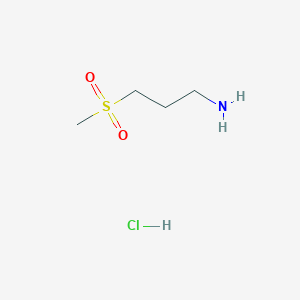
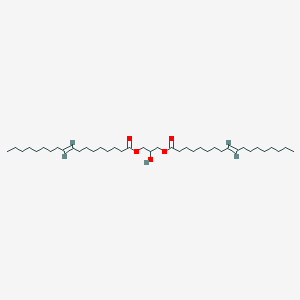
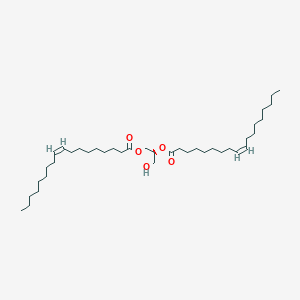
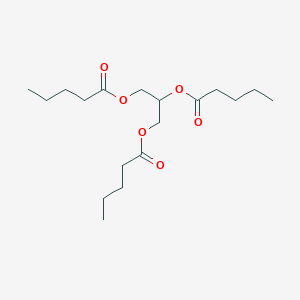

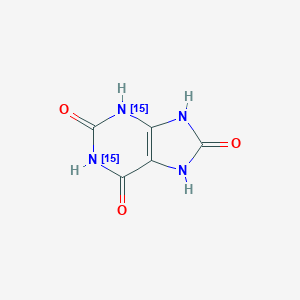
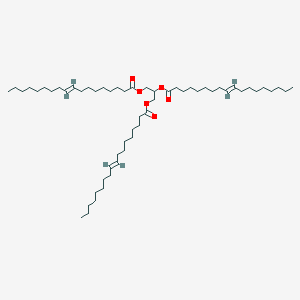
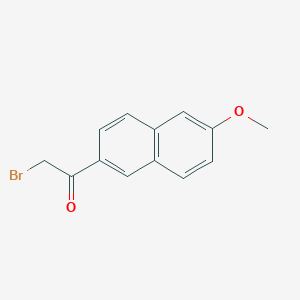
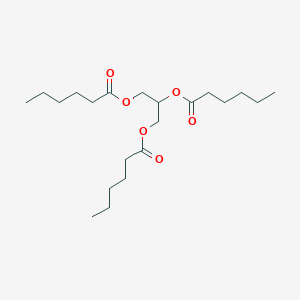
![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
